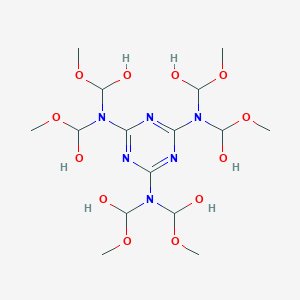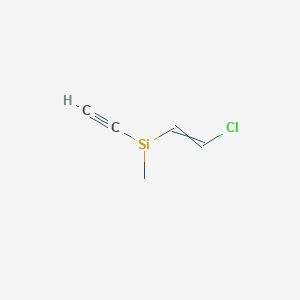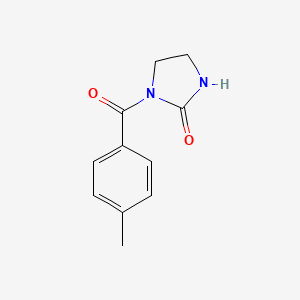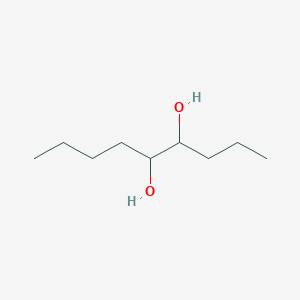
Nonane-4,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonane-4,5-diol is an organic compound with the molecular formula C9H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nonane backbone
準備方法
Synthetic Routes and Reaction Conditions: Nonane-4,5-diol can be synthesized through several methods. One common approach involves the hydroxylation of nonane using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents . The reaction typically occurs under mild conditions, with the diol being formed as the major product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of nonane-4,5-dione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields of the diol.
化学反応の分析
Types of Reactions: Nonane-4,5-diol undergoes various chemical reactions, including:
Reduction: Reduction of nonane-4,5-dione back to this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), lead tetraacetate (Pb(OAc)4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Nonane-4,5-dione
Reduction: this compound
Substitution: Chlorinated derivatives of this compound
科学的研究の応用
Nonane-4,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its diol functionality makes it a valuable building block in organic synthesis.
Biology: this compound can be used in the study of enzyme-catalyzed reactions involving diols. It serves as a model compound for understanding the behavior of diols in biological systems.
Medicine: Research into this compound’s potential therapeutic properties is ongoing. It may have applications in drug development due to its ability to interact with biological molecules.
Industry: this compound is used in the production of polymers and other materials. Its hydroxyl groups allow it to participate in polymerization reactions, leading to the formation of various polymeric materials.
作用機序
The mechanism by which Nonane-4,5-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the action of oxidizing agents. In biological systems, this compound may interact with enzymes that catalyze the oxidation or reduction of diols, affecting metabolic pathways and molecular targets.
類似化合物との比較
Nonane-4,5-diol can be compared to other diols such as:
Ethane-1,2-diol (ethylene glycol): A simple diol used as an antifreeze and in the production of polyester fibers.
Butane-1,4-diol: Used in the manufacture of plastics, elastic fibers, and polyurethanes.
Hexane-1,6-diol: Employed in the production of polyurethanes and as a crosslinking agent in polymer chemistry.
Uniqueness: this compound’s longer carbon chain compared to ethane-1,2-diol and butane-1,4-diol provides it with different physical and chemical properties, making it suitable for specific applications where shorter-chain diols may not be effective.
特性
CAS番号 |
58159-12-9 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC名 |
nonane-4,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-7-9(11)8(10)6-4-2/h8-11H,3-7H2,1-2H3 |
InChIキー |
IQOFOAJECLOAGR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(CCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


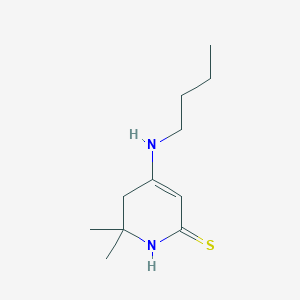
![2-[(3-Oxo-3-phenylpropyl)amino]butanoic acid](/img/structure/B14616304.png)
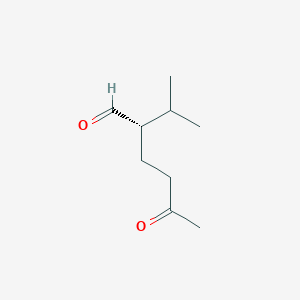
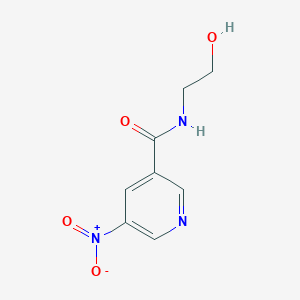
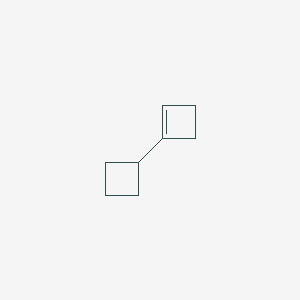
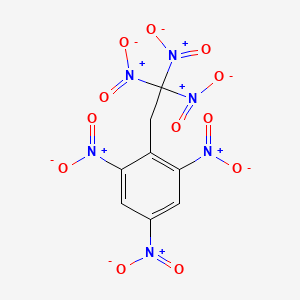
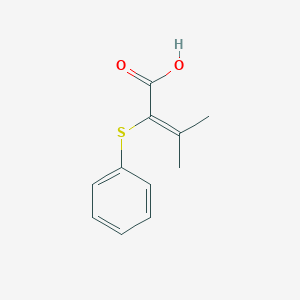
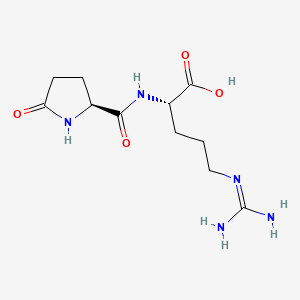

![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
